molecular formula C20H19ClN4O3 B361649 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)UREA CAS No. 878421-53-5

3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-(2-METHOXYPHENYL)-3-(PROP-2-EN-1-YL)UREA

Cat. No.: B361649
CAS No.: 878421-53-5
M. Wt: 398.8g/mol
InChI Key: WCNWNLNCCNZMAN-UHFFFAOYSA-N
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Description

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-(2-methoxyphenyl)urea is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, along with the chlorophenyl and methoxyphenyl groups, contributes to its unique chemical properties and reactivity.

Properties

CAS No.

878421-53-5

Molecular Formula

C20H19ClN4O3

Molecular Weight

398.8g/mol

IUPAC Name

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methoxyphenyl)-1-prop-2-enylurea

InChI

InChI=1S/C20H19ClN4O3/c1-3-12-25(20(26)22-16-6-4-5-7-17(16)27-2)13-18-23-19(24-28-18)14-8-10-15(21)11-9-14/h3-11H,1,12-13H2,2H3,(H,22,26)

InChI Key

WCNWNLNCCNZMAN-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)N(CC=C)CC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-(2-methoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.

    Introduction of the chlorophenyl group: This step involves the chlorination of an aromatic ring, which can be done using reagents like thionyl chloride or phosphorus pentachloride.

    Allylation and methoxylation: The allyl and methoxy groups are introduced through nucleophilic substitution reactions, using appropriate allyl and methoxy reagents.

    Urea formation: The final step involves the reaction of the intermediate with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in the formation of reduced derivatives with altered functional groups.

Scientific Research Applications

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-(2-methoxyphenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound’s biological activity can be studied to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-(2-methylphenyl)urea
  • N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-(2-ethoxyphenyl)urea

Uniqueness

N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N’-(2-methoxyphenyl)urea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall effectiveness in various applications.

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